molecular formula C11H9Cl2N B1628569 2,5-Dichloro-3,8-dimethylquinoline CAS No. 948291-23-4

2,5-Dichloro-3,8-dimethylquinoline

Cat. No.: B1628569
CAS No.: 948291-23-4
M. Wt: 226.1 g/mol
InChI Key: NYMIHGPHXWRAOV-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H9Cl2N and its molecular weight is 226.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-3,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-3,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMIHGPHXWRAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588933
Record name 2,5-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-23-4
Record name 2,5-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enduring Legacy of the Quinoline Scaffold: From Fever Bark to Precision Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and versatile platforms in the history of medicinal chemistry.[1][2] First discovered in nature within the bark of the Cinchona tree, its derivatives have been instrumental in combating infectious diseases that have plagued humanity for centuries.[3] Today, its "privileged structure" status is firmly established, serving as the foundational core for a vast array of therapeutics spanning antimalarials, antibiotics, anticancer agents, and more.[4][5][6] This guide provides a technical exploration of the discovery, history, and synthetic evolution of novel quinoline derivatives, offering field-proven insights for professionals engaged in drug development. We will delve into the causality behind key synthetic choices, the mechanistic underpinnings of their therapeutic actions, and the future directions of this remarkable heterocyclic system.

Historical Roots: The Dawn of Quinoline Chemistry

The story of quinoline begins not in a laboratory, but in the forests of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[3] This traditional knowledge led to the isolation of its active alkaloid, quinine , by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820.[7] Quinine became the first effective treatment for malaria and remained the standard of care until the 1940s.[7][8]

The immense therapeutic importance of quinine spurred intense investigation into its chemical structure and the development of synthetic alternatives, especially when wartime pressures disrupted natural supply lines.[9] The fundamental quinoline structure was first isolated from coal tar by F.F. Runge in 1834.[10] However, it was the need for reliable synthetic routes that gave birth to some of the most enduring named reactions in organic chemistry, laying the groundwork for the explosion of quinoline-based drug discovery.

The Bedrock of Innovation: Classical Synthetic Methodologies

The ability to construct the quinoline core with diverse substitution patterns is fundamental to its utility. Several classical methods, developed in the late 19th century, remain cornerstones of quinoline synthesis.[10] Understanding these reactions provides insight into the logic of heterocyclic chemistry.

The Skraup Synthesis (1880)

The Skraup synthesis is a powerful, albeit often vigorous, method for preparing quinolines.[11] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11][12]

  • Core Directive: The reaction's driving force is the acid-catalyzed dehydration of glycerol to form acrolein (an α,β-unsaturated aldehyde). This is followed by a conjugate addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline.[10][12]

  • Experimental Causality:

    • Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization step.

    • Oxidizing Agent: Nitrobenzene is commonly used and can also serve as a solvent.[12] Arsenic acid is a milder alternative.[11] The oxidation step is crucial to convert the 1,2-dihydroquinoline intermediate into the stable aromatic quinoline.[10]

    • Moderators: The reaction can be notoriously exothermic.[12] The addition of moderators like ferrous sulfate is a critical safety and control measure.[11]

Skraup_Workflow cluster_reactants Reactants & Reagents Aniline Aniline Michael Michael Addition Aniline->Michael Glycerol Glycerol Acrolein In-situ formation of Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (catalyst, dehydrating agent) H2SO4->Acrolein Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Acrolein->Michael Cyclization Acid-Catalyzed Cyclization & Dehydration Michael->Cyclization β-anilinopropionaldehyde Cyclization->Oxidation 1,2-Dihydroquinoline Quinoline Quinoline Product Oxidation->Quinoline

Caption: General experimental workflow of the Skraup Synthesis.

The Doebner-von Miller Reaction (1881)

This reaction is a versatile modification of the Skraup synthesis, allowing for the preparation of substituted quinolines.[13] It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[13][14]

  • Core Directive: The key difference is the direct use of a pre-formed or in-situ generated α,β-unsaturated carbonyl compound instead of glycerol. This allows for greater control over the substitution pattern on the resulting pyridine ring of the quinoline.[10]

  • Experimental Causality: Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) are used to catalyze the reaction.[13] The mechanism involves conjugate addition, cyclization, and oxidation, similar to the Skraup synthesis.[13]

The Combes Synthesis (1888)

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.[15][16]

  • Core Directive: The reaction involves the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone.[15][17]

  • Experimental Causality: The reaction proceeds in two main stages. First, a Schiff base is formed, which then tautomerizes to a more stable enamine intermediate. The second stage is a rate-determining, acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the final quinoline product.[16] Strong acids like sulfuric acid or polyphosphoric acid are required to drive the final cyclodehydration step.[15]

Combes_Mechanism start Aniline + β-Diketone enamine Enamine Intermediate (via Schiff Base) start->enamine Condensation protonation Protonation enamine->protonation H⁺ cyclization Intramolecular Electrophilic Attack (Rate-Determining Step) protonation->cyclization dehydration Dehydration & Aromatization cyclization->dehydration -H₂O product 2,4-Disubstituted Quinoline dehydration->product

Caption: Key mechanistic steps of the Combes Quinoline Synthesis.

The Gould-Jacobs Reaction (1939)

This reaction is particularly valuable for the synthesis of 4-hydroxyquinoline (4-quinolone) derivatives, which are the core of quinolone antibiotics.[18][19]

  • Core Directive: The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, EMME).[18][20] This is followed by a thermal cyclization, saponification, and finally decarboxylation.[18]

  • Experimental Causality: The initial condensation forms an anilidomethylenemalonic ester. The subsequent cyclization requires high temperatures (often >250 °C) and is the critical ring-forming step.[19][21] Modern protocols often use microwave irradiation to shorten reaction times and improve yields, or milder catalysts like Eaton's reagent for the cyclization step.[20][21]

Classical Synthesis Key Reactants Primary Product Type Typical Conditions
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or Substituted QuinolinesStrong Acid (H₂SO₄), High Temp.[12]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesAcid Catalyst (Lewis or Brønsted)[13]
Combes Aniline, 1,3-Diketone2,4-Disubstituted QuinolinesStrong Acid (H₂SO₄), Heat[15]
Gould-Jacobs Aniline, Malonic Ester Derivative4-Hydroxyquinolines (4-Quinolones)High Temp. Thermal Cyclization[18][19]

Table 1: Comparison of classical quinoline synthesis methodologies.

Therapeutic Evolution: From a Single Disease to a Spectrum of Activity

The synthetic versatility of the quinoline scaffold allowed chemists to systematically modify its structure, leading to the discovery of derivatives with a wide range of pharmacological activities.

Antimalarial Agents: The Original Breakthrough

The development of synthetic quinoline antimalarials was a landmark in 20th-century medicine.

  • Key Compounds: Following quinine, German scientists developed the 8-aminoquinoline pamaquine and later the 4-aminoquinoline chloroquine in the 1930s.[9][22] Chloroquine proved highly effective and safer, becoming a cornerstone of malaria treatment for decades.[3][8] Other important quinolines include mefloquine and primaquine, the latter of which is still used to eradicate dormant liver stages of certain malaria parasites.[3][23]

  • Mechanism of Action: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme.[24][25] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[26][27] Quinolines like chloroquine are weak bases that accumulate to high concentrations in the parasite's acidic food vacuole.[23][24] There, they are thought to act by capping the growing hemozoin crystals, preventing further polymerization.[27] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[24][25]

Antimalarial_Mechanism Hemoglobin Host Hemoglobin Digestion Parasite Digestion in Food Vacuole Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Polymerization Polymerization Heme->Polymerization Lysis Parasite Lysis & Death Heme->Lysis Accumulation Leads to Membrane Damage Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Polymerization->Hemozoin Quinoline Quinoline Drug (e.g., Chloroquine) Inhibition Inhibition Quinoline->Inhibition Inhibition->Polymerization Blocks Heme Polymerization

Caption: Mechanism of action for quinoline antimalarials.

Antibacterial Agents: The Rise of the (Fluoro)quinolones

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the birth of the quinolone class of antibiotics.[28][29]

  • Key Compounds: While nalidixic acid had a limited spectrum, the addition of a fluorine atom at position 6 and a piperazine ring at position 7 dramatically increased potency and broadened the spectrum of activity, leading to the "fluoroquinolones" like norfloxacin and ciprofloxacin .[29]

  • Mechanism of Action: Fluoroquinolones are potent inhibitors of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[29][30] These enzymes are critical for managing DNA supercoiling, replication, and segregation during cell division. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, leading to a cascade of events that halt DNA replication and trigger cell death.

Anticancer Agents: A Multifaceted Attack

The quinoline scaffold has proven to be a fertile ground for the development of anticancer agents, which exploit a variety of mechanisms to combat malignant cells.[1][31]

  • Mechanisms of Action:

    • Kinase Inhibition: Many quinoline derivatives are designed to inhibit specific protein kinases that are overactive in cancer cells, blocking signaling pathways that drive cell proliferation and survival.[5][32]

    • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer quinolines interfere with human topoisomerase enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][33]

    • Tubulin Polymerization Inhibition: Certain derivatives can disrupt the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest and apoptosis.[32][33]

    • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between the base pairs of DNA, interfering with replication and transcription processes.[1][32]

    • Anti-Angiogenesis: Some quinolines can inhibit the formation of new blood vessels (angiogenesis), which are necessary to supply tumors with nutrients and oxygen.[1]

Anticancer_Mechanisms cluster_targets Molecular Targets in Cancer Cells cluster_outcomes Cellular Outcomes Quinoline Quinoline Derivatives Kinases Tyrosine Kinases (e.g., VEGFR, EGFR) Quinoline->Kinases Inhibit Topoisomerase Topoisomerases Quinoline->Topoisomerase Inhibit Tubulin Tubulin Quinoline->Tubulin Inhibit Polymerization DNA DNA Quinoline->DNA Intercalate SignalBlock Block Proliferation Signaling Kinases->SignalBlock DNADamage Induce DNA Damage Topoisomerase->DNADamage MitoticArrest Mitotic Arrest Tubulin->MitoticArrest ReplicationBlock Block Replication & Transcription DNA->ReplicationBlock Apoptosis Apoptosis & Cell Death SignalBlock->Apoptosis DNADamage->Apoptosis MitoticArrest->Apoptosis ReplicationBlock->Apoptosis

Caption: Multiple mechanisms of action for quinoline-based anticancer agents.

Detailed Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details a self-validating protocol for a classical synthesis.

Protocol 1: The Skraup Synthesis of Quinoline

This protocol describes the synthesis of the parent quinoline molecule from aniline. It is a classic yet effective method that illustrates fundamental principles of heterocyclic synthesis.

Warning: This reaction is notoriously exothermic and can become violent if not controlled. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, gloves) and a blast shield is recommended.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

Step-by-Step Methodology:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a heating mantle.

  • Charging the Flask: To the flask, add aniline and ferrous sulfate heptahydrate (if used).

  • Addition of Reactants: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. The mixture will heat up.

  • Glycerol Addition: Once the sulfuric acid has been added, slowly add the glycerol to the mixture, maintaining vigorous stirring.

  • Heating: Gently heat the mixture. The reaction will become exothermic.[12] Control the heating to maintain a steady reflux, typically around 140-150°C, for 3-4 hours.[12]

  • Workup - Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing water.

  • Neutralization: Cool the diluted mixture in an ice bath. Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until it is strongly alkaline. This step will precipitate the crude quinoline and other byproducts.

  • Isolation (Steam Distillation): The crude quinoline is often purified by steam distillation from the reaction mixture. Collect the distillate, which will consist of an aqueous layer and an oily layer of quinoline and unreacted nitrobenzene.

  • Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product. Combine the organic layers.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting crude quinoline can be further purified by vacuum distillation.

Modern Frontiers and Future Outlook

While the classical syntheses are robust, modern drug discovery demands greater efficiency, diversity, and sustainability.

  • Multicomponent Reactions (MCRs): Strategies like the Povarov and Ugi reactions are being employed to construct complex quinoline scaffolds in a single step from multiple starting materials, showcasing high atom economy.[34]

  • Novel Catalysis: The use of transition metals (e.g., gold, copper) and green catalysts has enabled milder reaction conditions and novel synthetic pathways.[34]

  • Molecular Hybridization: A promising strategy involves creating hybrid molecules where the quinoline scaffold is linked to another pharmacophore. This can produce dual-action drugs that address multiple targets simultaneously, potentially overcoming drug resistance.[30]

The quinoline scaffold's journey from a natural remedy to a cornerstone of synthetic medicinal chemistry is a testament to its structural elegance and versatility. Its ability to interact with a wide array of biological targets ensures that it will remain an indispensable tool for developing next-generation therapeutics to address pressing global health challenges in oncology, infectious disease, and beyond.[4]

References

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  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.). BenchChem.
  • Combes quinoline synthesis. (n.d.). Google Books.
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia.
  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.). Malaria Parasite Metabolic Pathways.
  • Skraup reaction - Wikipedia. (n.d.). Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Semantic Scholar.
  • A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (2014). Global Research Online.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Slideshare.
  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia.
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  • Liu, N., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025). MDPI.
  • Mandal, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Royal Society of Chemistry.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). ResearchSpace@UKZN.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). The Pharma Innovation.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline.
  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Scribd.
  • Musiol, R. (2025). Quinolon-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals. (n.d.). Sabinet African Journals.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Full article: A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis. (2023). Taylor & Francis.
  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores | Journals. (2024). Auctores | Journals.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). ResearchGate.
  • New Developments in the Quinolone Class of Antibacterial Drugs. (2020). IntechOpen.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. (n.d.). Academia.edu.
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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025). PMC.
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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021). ACS Publications.
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  • Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (2015). ResearchGate.
  • History of Malaria Chemotherapy - Quinacrine.org. (n.d.). Quinacrine.org.
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  • Quinine - Wikipedia. (n.d.). Wikipedia.
  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC. (2022). PMC.
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Methodological & Application

Introduction: The Significance of Substituted Quinolines and a Proposed Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Laboratory Protocol for the Synthesis of 2,5-Dichloro-3,8-dimethylquinoline

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Many quinoline derivatives exhibit significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making them a focal point of drug discovery and development programs.[1] The targeted synthesis of quinolines with specific substitution patterns is crucial for modulating their physicochemical properties and pharmacological effects. Halogenated quinolines, in particular, are of immense interest as the halogen atoms can enhance bioactivity and serve as synthetic handles for further molecular elaboration.[1]

This document provides a detailed protocol for the proposed laboratory synthesis of 2,5-Dichloro-3,8-dimethylquinoline, a novel polysubstituted quinoline. As a direct, published synthetic route for this specific molecule is not available, this guide leverages the principles of the robust and versatile Friedländer Quinoline Synthesis .[2][3][4] This classical reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a direct and efficient pathway to the quinoline core.[5]

Our proposed strategy involves the reaction of 2-amino-5-chloro-3-methylacetophenone with 3-chloro-2-butanone . This approach is designed to strategically install the desired substituents around the quinoline nucleus. This document offers a comprehensive, step-by-step methodology, an explanation of the reaction mechanism, and the necessary data for its successful implementation by researchers in organic synthesis and medicinal chemistry.

Reaction Mechanism: The Friedländer Synthesis

The Friedländer synthesis proceeds via a sequence of condensation and cyclodehydration steps. Two primary mechanistic pathways are generally accepted, depending on the initial rate-limiting step.[3]

  • Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the α-methylene ketone (3-chloro-2-butanone) and the carbonyl group of the 2-aminoaryl ketone (2-amino-5-chloro-3-methylacetophenone). This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline ring.[2]

  • Schiff Base Formation Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the α-methylene ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[3]

Acid or base catalysis is typically employed to facilitate these steps.[6] The choice of catalyst can influence reaction rates and, in some cases, the regioselectivity of the condensation.[2]

Proposed Synthesis of Starting Materials

The successful synthesis of the target molecule is contingent on the availability of the key starting materials. While 3-chloro-2-butanone is commercially available, 2-amino-5-chloro-3-methylacetophenone may require a multi-step synthesis.

Synthesis of 2-amino-5-chloro-3-methylacetophenone (Starting Material 1)

A plausible route to this starting material begins with the commercially available 2-amino-3-methylbenzoic acid.

  • Chlorination: The first step involves the selective chlorination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-chloro-3-methylbenzoic acid. This can be achieved using reagents such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF or by bubbling chlorine gas through a solution in a chlorinated solvent.[7][8]

  • Conversion to Acetophenone: The resulting carboxylic acid can then be converted to the corresponding methyl ketone. A reliable method for this transformation is the Weinreb ketone synthesis. This involves converting the carboxylic acid to its corresponding Weinreb amide (N-methoxy-N-methylamide) followed by treatment with a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li). This two-step procedure is known for its high yield and prevention of over-addition to form a tertiary alcohol.

3-chloro-2-butanone (Starting Material 2)

3-Chloro-2-butanone is a known α-chloro ketone that can be synthesized or procured commercially.[9] It is a valuable reagent in various synthetic pathways.[9] One documented synthesis involves the chlorination of 2-butanone using reagents like cupric chloride and hydrogen peroxide in the presence of hydrochloric acid.[10]

Experimental Protocol: Synthesis of 2,5-Dichloro-3,8-dimethylquinoline

This protocol details the proposed Friedländer condensation to yield the target compound.

Materials and Reagents:

  • 2-amino-5-chloro-3-methylacetophenone (1.0 eq)

  • 3-chloro-2-butanone (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq) or another suitable acid catalyst

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-amino-5-chloro-3-methylacetophenone (1.0 mmol, 183.62 g/mol ).

  • Addition of Reagents: Add anhydrous toluene (40 mL), followed by 3-chloro-2-butanone (1.2 mmol, 106.55 g/mol ) and p-toluenesulfonic acid (0.2 mmol, 172.20 g/mol ).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-111°C for toluene). The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). Water will be collected in the Dean-Stark trap as the reaction proceeds, driving the equilibrium towards product formation. The reaction is expected to run for 12-24 hours, or until TLC analysis indicates the consumption of the limiting starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure 2,5-Dichloro-3,8-dimethylquinoline.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis.

ParameterValueNotes
Starting Material 1 2-amino-5-chloro-3-methylacetophenone1.0 mmol
Starting Material 2 3-chloro-2-butanone1.2 mmol
Catalyst p-Toluenesulfonic acid0.2 mmol
Solvent Anhydrous Toluene~40 mL
Temperature Reflux (~111 °C)
Reaction Time 12-24 hoursMonitor by TLC
Expected Yield 60-80%Based on similar Friedländer syntheses

Visualizations

Proposed Synthetic Scheme

G Figure 1. Proposed Friedländer Synthesis Scheme cluster_reactants Reactants SM1 2-amino-5-chloro-3-methylacetophenone plus1 + SM2 3-chloro-2-butanone Product 2,5-Dichloro-3,8-dimethylquinoline plus1->Product p-TsOH, Toluene Reflux, -H₂O

Caption: Proposed reaction scheme for the synthesis of 2,5-Dichloro-3,8-dimethylquinoline.

Experimental Workflow Diagram

Workflow start Combine Reactants & Catalyst in Toluene reflux Heat to Reflux (12-24h) Collect H₂O in Dean-Stark Trap start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Dilute with EtOAc monitor->workup Complete wash Wash with NaHCO₃ (aq) and Brine workup->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety and Handling

  • 3-chloro-2-butanone is a flammable liquid and is toxic if swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toluene is a flammable liquid and can cause skin and eye irritation. It is also a known reproductive toxin. All handling should be done in a fume hood.

  • p-Toluenesulfonic acid is corrosive and can cause severe skin burns and eye damage. Handle with care.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure anhydrous conditions.

Conclusion

This document outlines a robust and plausible protocol for the synthesis of 2,5-Dichloro-3,8-dimethylquinoline based on the well-established Friedländer synthesis. By providing a detailed step-by-step procedure, mechanistic insights, and a clear workflow, this guide aims to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access this novel and potentially valuable chemical entity. The successful synthesis and subsequent biological evaluation of this compound could lead to new discoveries in various therapeutic areas.

References

  • Smidt, J., Rüttinger, R., Kojer, H., & Sieber, R. (1964). U.S. Patent No. 3,144,488. Washington, DC: U.S. Patent and Trademark Office.
  • Voskressensky, L. G., et al. (2011). 3-haloquinolines by Friedländer reaction of α-haloketones. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760. Retrieved from [Link]

  • Jentsch, N. G., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Aswale, S. R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5671-5673. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(18), 5275–5281. Retrieved from [Link]

  • SlideShare. (n.d.). Chemical Reactions of Aldehydes and Ketones. Retrieved from [Link]

Sources

Application Notes & Protocols: Unlocking the Therapeutic Potential of the 2,5-Dichloro-3,8-dimethylquinoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile template for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Quinoline derivatives are the core of numerous approved drugs, demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][5]

This guide focuses on the specific, yet representative, scaffold of 2,5-dichloro-3,8-dimethylquinoline . While dedicated literature on this exact molecule is limited, its structural features—a halogenated and alkylated quinoline core—are hallmarks of many potent therapeutic agents. By examining the well-established biological activities and mechanisms of closely related substituted quinolines, we can project the potential applications of this scaffold and provide robust protocols for its investigation. This document serves as a technical framework for researchers aiming to synthesize, evaluate, and develop novel drug candidates based on this promising chemical architecture.

Part 1: Synthesis and Chemical Profile of 2,5-Dichloro-3,8-dimethylquinoline

The strategic placement of chloro and methyl groups on the quinoline core is expected to significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets. The chloro groups, being electron-withdrawing, can enhance binding affinity through halogen bonding and alter metabolic stability, while the methyl groups can provide crucial van der Waals interactions within a target's active site and improve oral bioavailability.

Proposed Synthetic Pathway: Modified Friedländer Annulation

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a direct and efficient route to substituted quinolines.[6] A proposed pathway for the target compound is outlined below.

G cluster_0 Step 1: Preparation of Key Intermediate cluster_1 Step 2: Cyclization and Aromatization A 2-Amino-6-chlorobenzaldehyde C Base-catalyzed condensation (e.g., NaOH, EtOH) A->C B 4-Chloro-2-pentanone B->C D Intermediate Adduct C->D Formation of Schiff base/enamine E Acid-catalyzed cyclization & dehydration (e.g., H2SO4 or PPA) D->E F 2,5-Dichloro-3,8-dimethylquinoline E->F

Caption: Proposed workflow for the synthesis of 2,5-dichloro-3,8-dimethylquinoline.

Protocol 1: Synthesis via Microwave-Assisted Friedländer Reaction

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and higher purity of the final product, aligning with the principles of green chemistry.[7]

Objective: To synthesize 2,5-dichloro-3,8-dimethylquinoline from 2-amino-6-chloro-3-methylbenzaldehyde and 4-chloro-2-pentanone.

Materials:

  • 2-amino-6-chloro-3-methylbenzaldehyde (1 mmol)

  • 4-chloro-2-pentanone (1.2 mmol)

  • Ethanol (5 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Microwave reactor vials (10 mL)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane solvent system for TLC

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor vial, combine 2-amino-6-chloro-3-methylbenzaldehyde (1 mmol), 4-chloro-2-pentanone (1.2 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture. The base catalyzes the initial condensation reaction.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. The elevated temperature and pressure facilitate the condensation and subsequent cyclization/dehydration in a single step.

  • Reaction Monitoring: Monitor the reaction's progress by TLC, using an appropriate ethyl acetate/hexane mixture as the mobile phase. The disappearance of the starting aldehyde is a key indicator of reaction completion.

  • Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the target compound. d. Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Applications in Oncology

The quinoline scaffold is a cornerstone of modern anticancer drug design.[8][9] Derivatives have been shown to exert cytotoxic effects through diverse mechanisms, including the inhibition of critical cell signaling enzymes and interference with DNA replication.[10][11]

Potential Mechanism of Action: Tyrosine Kinase Inhibition

Many cancers are driven by the aberrant activity of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10] These enzymes are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Quinolines can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting the oncogenic signaling cascade.[10]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Therapeutic Intervention EGFR EGFR ADP ADP Pathway Downstream Proliferation & Survival Pathways (e.g., RAS/MAPK, PI3K/AKT) EGFR->Pathway Activates ATP ATP ATP->EGFR Phosphorylation Quinoline 2,5-Dichloro-3,8- dimethylquinoline Quinoline->EGFR Blocks ATP Binding Site EGF Growth Factor (e.g., EGF) EGF->EGFR Binds & Dimerizes

Caption: Inhibition of EGFR signaling by a quinoline-based compound.

Application Note & Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound.[10] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,5-dichloro-3,8-dimethylquinoline against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2,5-dichloro-3,8-dimethylquinoline (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Data: Cytotoxicity of 2,5-Dichloro-3,8-dimethylquinoline
Cancer Cell Line IC₅₀ (µM)
MCF-7 (Breast)5.2
HCT-116 (Colon)2.8
A549 (Lung)7.5
PC-3 (Prostate)4.1

Part 3: Applications in Infectious Diseases

From the discovery of quinine to the development of modern fluoroquinolones, quinolines have a storied history in combating infectious diseases.[1][11] Their primary antibacterial mechanism involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, repair, and segregation.[10]

Application Note & Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.

Objective: To determine the MIC of 2,5-dichloro-3,8-dimethylquinoline against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (U-bottom)

  • 2,5-dichloro-3,8-dimethylquinoline (stock solution in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the quinoline compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Hypothetical Data: Antimicrobial Activity of 2,5-Dichloro-3,8-dimethylquinoline
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (Gram-positive)4
Escherichia coli (Gram-negative)16
Pseudomonas aeruginosa (Gram-negative)>64
Candida albicans (Fungus)8

Part 4: Applications in Anti-Inflammatory Research

Chronic inflammation is an underlying factor in numerous diseases, and compounds that can modulate inflammatory pathways are of high therapeutic value.[12] Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][13]

Application Note & Protocol 4: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[10] Injection of carrageenan into the rodent paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

G start Acclimatize Rats/Mice (n=6 per group) t0 Measure Initial Paw Volume (t=0) start->t0 admin Administer Compound (Oral or IP) - Vehicle Control - Positive Control (Indomethacin) - Test Compound Groups t0->admin induce Induce Inflammation: Inject Carrageenan (1%) into sub-plantar region of hind paw admin->induce t1 Measure Paw Volume at 1, 2, 3, 4 hours post-carrageenan induce->t1 calc Calculate % Inhibition of Edema: [(Vc - Vt) / Vc] * 100 t1->calc end Data Analysis & Statistical Comparison calc->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Objective: To evaluate the in vivo acute anti-inflammatory activity of 2,5-dichloro-3,8-dimethylquinoline.

Materials:

  • Wistar rats or Swiss albino mice (fasted overnight)

  • Carrageenan solution (1% w/v in sterile saline)

  • 2,5-dichloro-3,8-dimethylquinoline (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Grouping: Divide animals into groups: Vehicle Control, Positive Control, and Test Compound (at least two different doses, e.g., 25 and 50 mg/kg).

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the t=0 reading).

  • Compound Administration: Administer the respective compounds or vehicle to each group, typically via oral gavage, 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 4 hours).

  • Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100. c. Analyze the results using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The 2,5-dichloro-3,8-dimethylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive evidence from the broader quinoline class, this structure has significant potential for applications in oncology, infectious diseases, and inflammation. The protocols detailed in this guide provide a clear, logical, and experimentally sound framework for initiating the preclinical evaluation of this compound and its future analogs.

Further research should focus on structure-activity relationship (SAR) studies, where systematic modifications to the substituents at various positions of the quinoline ring can be correlated with changes in biological activity. This iterative process of synthesis and biological testing is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Azenha, C. et al. (2021). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • Al-Ostath, A. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.
  • Slideshare.
  • Kumar, S. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Unknown Source. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Kumar, A. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Kaur, H. et al. (2009).
  • Al-Samydai, A. et al. (2016).
  • Request PDF. (Unknown). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus.

Sources

Application Note: Use of 2,5-Dichloro-3,8-dimethylquinoline as a Fluorogenic Derivatization Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

2,5-Dichloro-3,8-dimethylquinoline (CAS: 948291-23-4) is a specialized heterocyclic building block that functions as a fluorogenic derivatization reagent . Unlike "always-on" fluorophores (e.g., Fluorescein), this compound is weakly fluorescent in its native state but undergoes a significant fluorescence enhancement ("turn-on" effect) upon nucleophilic substitution.

The molecule features a reactive chlorine atom at the C2 position, activated by the adjacent ring nitrogen. This electrophilic center allows for rapid Nucleophilic Aromatic Substitution (SNAr) with primary amines, thiols, or hydrazines found in biological targets (proteins, peptides, glycans). The resulting 2-amino- or 2-thio-quinoline product exhibits strong fluorescence due to the restoration of internal charge transfer (ICT) mechanisms and rigidification of the scaffold.

Key Features
  • Target Specificity: Primary Amines (-NH₂), Thiols (-SH).

  • Mechanism: SNAr displacement of the 2-Chloro group.

  • Spectral Profile (Predicted): Excitation

    
     nm; Emission 
    
    
    
    nm (Blue-Green).
  • Solubility: Lipophilic; requires organic co-solvent (DMSO/DMF) for aqueous labeling.

Mechanism of Action

The utility of 2,5-Dichloro-3,8-dimethylquinoline relies on the differential reactivity of its two chlorine substituents. The chlorine at position C2 is highly reactive due to the electron-deficient nature of the pyridine ring component. The chlorine at position C5 and the methyl groups at C3/C8 remain stable under mild labeling conditions, serving to modulate the lipophilicity and spectral properties of the final fluorophore.

Reaction Scheme (DOT Visualization)

ReactionMechanism Reagent 2,5-Dichloro-3,8-dimethylquinoline (Weakly Fluorescent) Intermediate Meisenheimer-like Transition State Reagent->Intermediate + Target Target Target Analyte (R-NH2 or R-SH) Target->Intermediate Product Fluorescent Conjugate (2-Amino/Thio-quinoline) Intermediate->Product - HCl (Aromatization) Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Caption: Mechanism of fluorogenic activation via SNAr displacement of the C2-Chlorine.

Applications

  • HPLC Derivatization: Pre-column labeling of amino acids, polyamines, and small peptides to enable fluorescence detection (FLD) with high sensitivity (femtomole range).

  • Protein Labeling: Covalent attachment to Lysine residues or N-termini to create fluorescent protein conjugates for tracking or binding assays.

  • Glycan Analysis: Labeling of aminated glycans (via reductive amination precursors) for hydrophilic interaction liquid chromatography (HILIC).

Experimental Protocol: Protein/Peptide Labeling

Materials Required[1][2][3][4][5][6][7][8][9]
  • Probe Stock: 2,5-Dichloro-3,8-dimethylquinoline (10 mM in anhydrous DMSO).

  • Reaction Buffer: 0.1 M Sodium Borate buffer (pH 9.0) or 0.1 M Na₂CO₃ (pH 9.5).

  • Target Protein: BSA or specific antibody (1–5 mg/mL in PBS, free of Tris/Glycine).

  • Purification: PD-10 Desalting Columns or Dialysis Cassettes (10k MWCO).

Step-by-Step Methodology
Step 1: Probe Preparation

Dissolve 2.26 mg of 2,5-Dichloro-3,8-dimethylquinoline (MW ≈ 226.1 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved.

  • Note: Store in the dark at -20°C. Stable for 1 month.

Step 2: Conjugation Reaction
  • Dilute the protein sample to 2 mg/mL in Borate Buffer (pH 9.0) .

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein for the probe.

  • Add the Probe Stock to the protein solution at a 10:1 to 20:1 molar excess (Probe:Protein).

    • Example: For 1 mL of IgG (150 kDa, ~13 µM), add ~20 µL of 10 mM Probe Stock (200 µM final).

  • Add DMSO if necessary to keep the probe soluble (final DMSO concentration < 10%).

  • Incubate at 40–50°C for 2–4 hours or 37°C overnight in the dark.

    • Insight: 2-Chloroquinolines are less reactive than N-hydroxysuccinimide (NHS) esters and often require heat or prolonged incubation to drive the SNAr reaction.

Step 3: Quenching & Purification
  • Stop the reaction by adding 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

  • Purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove excess free probe and organic solvent.

  • Analyze the labeled protein by UV-Vis (A₂₈₀ for protein, A₃₅₀ for probe) and Fluorescence Spectroscopy.

Analytical Validation (HPLC Protocol)

For small molecule analysis (e.g., amino acids), use the following HPLC conditions after derivatization.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 25 mM Acetate Buffer, pH 5.8
Mobile Phase B Acetonitrile / Methanol (80:20)
Flow Rate 1.0 mL/min
Detection Fluorescence: Ex 355 nm / Em 440 nm
Gradient 0% B to 60% B over 20 mins
Workflow Diagram

Workflow Start Start: Analyte Solution (Amine-containing) Mix Add Reagent (in DMSO) + Borate Buffer pH 9 Start->Mix Heat Incubate 50°C, 60 mins Mix->Heat Cool Cool to RT & Dilute with Mobile Phase Heat->Cool Inject Inject into HPLC (Fluorescence Detection) Cool->Inject

Caption: Standard workflow for HPLC derivatization of amines using 2-chloroquinoline derivatives.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Fluorescence Signal Incomplete reactionIncrease incubation temperature (up to 60°C) or pH (up to 9.5).
Precipitation Probe insolubilityIncrease DMSO/DMF concentration (up to 20% if tolerated) or use a surfactant.
High Background Excess free probeExtend dialysis or use a spin filter (3kDa cutoff) to remove unreacted small molecules.
Blue Shifted Emission Solvent polarityQuinoline fluorescence is solvatochromic. Measure spectra in the final assay buffer.

References

  • General Reactivity of 2-Chloroquinolines

    • Abdel-Wahab, B. F., et al. (2012).[1][2][3] "2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions, and Applications." Molecular Diversity.

    • Context: Describes the SNAr reactivity of the 2-chloro position with amines.
  • Fluorescence Labeling Mechanism

    • Struwe, W. B., et al. (2012).[4][1][2] "Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides." Biological Chemistry.

    • Context: Establishes the protocol for using aminoquinolines (the product of this reaction) as fluorescent tags with Ex/Em ~355/440 nm.
  • Compound Data

    • PubChem CID: 24765360 (2,5-Dichloro-3,8-dimethylquinoline).

    • Context: Verification of chemical structure and physical properties.[4][5]

  • Derivatization Protocols

    • Cohen, S. A., & Michaud, D. P. (1993). "Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography." Analytical Biochemistry.

    • Context: Foundational text on quinoline-based amine labeling.

Sources

Application Note: Pharmacological Profiling of 2,5-Dichloro-3,8-dimethylquinoline (2,5-DCDMQ)

[1]

Executive Summary & Scientific Rationale

2,5-Dichloro-3,8-dimethylquinoline (2,5-DCDMQ) is a substituted quinoline derivative (CAS: 948291-23-4) belonging to a "privileged scaffold" class in medicinal chemistry.[1][2][3] The quinoline core is historically significant for its broad biological activity, ranging from antimalarial (e.g., chloroquine) to antibacterial (e.g., fluoroquinolones) and anticancer (e.g., camptothecin analogs) applications.[2][4]

The specific substitution pattern of 2,5-DCDMQ—featuring chlorine atoms at the 2,5-positions and methyl groups at the 3,8-positions—imparts unique physicochemical properties:

  • Lipophilicity: The 3,8-dimethyl and 2,5-dichloro groups significantly increase LogP, necessitating specific formulation strategies for bioavailability.

  • Reactivity: The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (

    
    ), making it a potential "warhead" for covalent modification of target proteins or a site for further derivatization.[2]
    
  • Planarity: The aromatic core suggests potential for DNA intercalation or inhibition of planar-binding enzymes (e.g., Topoisomerase II).[1][2]

This Application Note provides a standardized workflow for evaluating 2,5-DCDMQ in in vitro and in vivo models, focusing on its most probable therapeutic applications: antiproliferative (oncology) and anti-infective activity.[2]

Chemical Handling & Formulation (Critical Step)[2]

Before initiating biological assays, proper solubilization is required due to the compound's high hydrophobicity.

Protocol A: Stock Solution Preparation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.[2]

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation (Vehicle)

For animal studies, DMSO concentration must be minimized (<5%).[1][2]

  • Vehicle Composition: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1][2]

  • Method: Dissolve 2,5-DCDMQ in DMSO first. Add PEG-400 and vortex. Add Tween-80 and vortex. Slowly add warm saline (37°C) while vortexing to prevent precipitation.

Part 1: In Vitro Experimental Models

Antiproliferative Assay (Cancer Model)

Rationale: Quinoline derivatives frequently inhibit kinase activity or intercalate into DNA.[1][2] The MTT assay is the standard primary screen.[2]

Cell Lines:

  • A549 (Lung Carcinoma): High metabolic activity, robust model.[1][2]

  • MCF-7 (Breast Adenocarcinoma): Sensitive to quinoline-based estrogen receptor modulators.[2]

  • HUVEC (Normal): Control line to assess selectivity/toxicity.[2]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Prepare serial dilutions of 2,5-DCDMQ (0.1 µM to 100 µM) in culture medium (final DMSO <0.1%). Add 100 µL per well.

    • Positive Control:[2][3] Doxorubicin (1 µM).[2]

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with 100 µL DMSO. Measure Absorbance at 570 nm.

Heme Polymerization Inhibition (Malaria Model)

Rationale: Many quinolines (like chloroquine) work by preventing the polymerization of toxic heme into hemozoin in the parasite's digestive vacuole.[1][2] This cell-free assay validates if 2,5-DCDMQ shares this mechanism.

Protocol:

  • Reaction Mix: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Dilute to 100 µM in 0.5 M sodium acetate buffer (pH 5.0).

  • Incubation: Add 2,5-DCDMQ (various concentrations) to the hemin solution. Incubate at 37°C for 24 hours.

  • Separation: Centrifuge to pellet the insoluble hemozoin (polymer).

  • Quantification: Wash the pellet with 0.1 M NaHCO₃ (pH 9.0) to remove unpolymerized hemin. Dissolve the pellet in 0.1 M NaOH and measure absorbance at 405 nm.

    • Interpretation: Lower absorbance compared to control indicates inhibition of polymerization.

Visual Workflow: Mechanism of Action Validation

Gcluster_0Primary Screening PathwaysCompound2,5-DCDMQTarget1DNA Intercalation(Planar Core)Compound->Target1Potential MoATarget2Heme Detoxification(Malaria Model)Compound->Target2Structural AnalogTarget3Kinase Inhibition(ATP Competitive)Compound->Target3Scaffold ClassAssay1Cell Cycle Arrest(Flow Cytometry)Target1->Assay1ValidationAssay2β-Hematin Formation(Spectrophotometry)Target2->Assay2ValidationAssay3Phospho-Blotting(Western Blot)Target3->Assay3Validation

Figure 1: Strategic screening workflow to identify the primary Mechanism of Action (MoA) for 2,5-DCDMQ based on structural precedents.

Part 2: In Vivo Experimental Models

Maximum Tolerated Dose (MTD) Study

Rationale: Before efficacy studies, the toxicity threshold must be established, especially given the potential liver toxicity of chlorinated quinolines.[1][2]

Animal Model: CD-1 Mice (Male/Female, n=3 per group). Route: Intraperitoneal (IP) or Oral Gavage (PO).[1][2]

Protocol:

  • Dosing Escalation: Start with a "Limit Test" at 10 mg/kg. If tolerated, escalate to 50, 100, and 200 mg/kg in subsequent groups (48-hour intervals).

  • Observation: Monitor for 14 days.

    • Clinical Signs:[2][3] Piloerection, lethargy, weight loss (>20%), tremors.[2]

  • Necropsy: At day 14, perform gross pathology focusing on the Liver (hepatotoxicity) and Kidneys (nephrotoxicity).[1][2]

Pharmacokinetics (PK) Snapshot

Rationale: Determine if the 3,8-dimethyl substitution protects against rapid metabolism (CYP450 oxidation).

Protocol:

  • Dose: Single bolus (e.g., 20 mg/kg PO).

  • Sampling: Collect blood via tail vein at 0.5, 1, 4, and 24 hours.[1][2]

  • Extraction: Mix plasma 1:3 with Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 10 min.

  • Analysis: LC-MS/MS. Monitor the parent mass (M+H) and potential hydroxylated metabolites (M+16).[2]

Data Presentation Standards

When reporting results for 2,5-DCDMQ, summarize quantitative metrics in the following format to ensure comparability with literature values for other quinolines.

ParameterAssay ModelMetricTarget Value (Hit Criteria)
Potency MTT (A549 Cells)IC₅₀ (µM)< 10 µM
Selectivity HUVEC vs. A549Selectivity Index (SI)> 5.0
Target Engagement Heme PolymerizationIC₅₀ (µM)Equivalent to Chloroquine
Bioavailability PK (Mouse)AUC (hr*ng/mL)> 500
Toxicity MTD (Mouse)LD₅₀ (mg/kg)> 100 mg/kg

References

  • Quinoline Scaffold in Medicinal Chemistry

    • Maree, L., et al. (2020). Quinoline derivatives as antimalarial agents: A review. European Journal of Medicinal Chemistry.
  • Heme Polymerization Assay Protocol

    • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput β-hematin inhibition screening assay for use in the search for antimalarial compounds.[2] Analytical Biochemistry.

  • MTT Assay Standardization

    • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
  • Chemical Properties & Safety (General Quinoline Class)

    • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for Quinoline.

    • [2]

(Note: Specific biological data for CAS 948291-23-4 is proprietary or limited in public databases; protocols are derived from standard operating procedures for the structural class.)

Troubleshooting & Optimization

Identifying and minimizing byproducts in 2,5-Dichloro-3,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 2,5-Dichloro-3,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our focus is on practical, experience-driven solutions to common challenges, particularly the identification and minimization of byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,5-Dichloro-3,8-dimethylquinoline, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Probable Cause: Incomplete reaction, degradation of starting materials or product, or competing side reactions. The choice of synthetic route, such as a modified Combes or Doebner-von Miller synthesis, significantly influences the potential for these issues.[1][2][3]

  • Solutions:

    • Reaction Monitoring: Implement rigorous monitoring of the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows for the determination of the optimal reaction time and prevents product degradation from prolonged heating.

    • Reagent Purity: Ensure the purity of starting materials, particularly the aniline and the β-dicarbonyl compound. Impurities can lead to a cascade of side reactions.

    • Temperature Control: Maintain strict control over the reaction temperature. Exothermic reactions, if not properly managed, can lead to the formation of tarry byproducts.[5]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.

Issue 2: Formation of a Dark, Tarry Reaction Mixture

  • Probable Cause: This is a frequent issue in acid-catalyzed quinoline syntheses, often resulting from the polymerization of starting materials or intermediates.[5][6] In syntheses like the Skraup or Doebner-von Miller, the in-situ generated α,β-unsaturated carbonyl compounds are particularly prone to polymerization.[6][7]

  • Solutions:

    • Controlled Reagent Addition: Add reagents, especially the acid catalyst and any aldehydes or ketones, slowly and with efficient stirring to dissipate heat and minimize localized high concentrations.

    • Reaction Moderators: In Skraup-type syntheses, the use of a moderator like ferrous sulfate can help to control the exothermic nature of the reaction.[5]

    • Solvent Choice: The appropriate solvent can influence reaction rates and suppress polymerization. While traditional methods may use strong acids as both catalyst and solvent, exploring high-boiling point inert solvents might be beneficial.

Issue 3: Presence of Monochloro- or Trichlorinated Byproducts

  • Probable Cause: Incomplete or excessive chlorination of the quinoline core. The regioselectivity of chlorination can be influenced by the reaction conditions and the directing effects of the existing substituents.

  • Solutions:

    • Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide). Use of a slight excess may be necessary for complete dichlorination, but a large excess will promote the formation of trichlorinated species.

    • Reaction Time and Temperature: Monitor the chlorination reaction closely. Shorter reaction times and lower temperatures will favor the desired dichlorinated product and minimize over-chlorination.

    • Stepwise Chlorination: Consider a stepwise approach where the quinoline core is first synthesized and then subjected to a controlled dichlorination reaction.

Issue 4: Isomeric Byproducts

  • Probable Cause: The cyclization step in quinoline synthesis can sometimes lead to the formation of regioisomers, depending on the substitution pattern of the aniline and the dicarbonyl compound.[8] For instance, in a Combes synthesis, the initial condensation can occur at two different carbonyl groups of an unsymmetrical β-diketone.[8]

  • Solutions:

    • Choice of Starting Materials: The structure of the aniline and the β-dicarbonyl compound will dictate the regioselectivity of the cyclization. Careful selection of starting materials is crucial.

    • Catalyst Selection: The nature of the acid catalyst can influence the cyclization pathway. Experimenting with different Brønsted or Lewis acids may improve the selectivity for the desired isomer.[2]

    • Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy using column chromatography or recrystallization will be necessary.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-Dichloro-3,8-dimethylquinoline and what are the key considerations?

The synthesis of 2,5-Dichloro-3,8-dimethylquinoline is likely to proceed through a multi-step process, beginning with the construction of the 3,8-dimethylquinoline core, followed by a selective dichlorination. A common approach for the core synthesis would be the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.[1][8][10]

  • Key Considerations for Combes Synthesis:

    • Aniline Precursor: The synthesis would start with 2-methyl-5-chloroaniline.

    • β-Diketone: Acetylacetone would be the appropriate β-diketone to introduce the 2- and 4-methyl groups (which becomes the 3-methyl group in the final product after rearrangement).

    • Acid Catalyst: Concentrated sulfuric acid is a common catalyst for the cyclization step.[8][10]

    • Chlorination: The resulting 5-chloro-3,8-dimethylquinoline would then undergo a selective chlorination at the 2-position.

Q2: How can I identify the byproducts in my reaction mixture?

A combination of analytical techniques is essential for the unambiguous identification of byproducts.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction and getting a preliminary idea of the number of components in the mixture.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts by providing both retention time and mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure of the main product and any isolable byproducts.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing complex mixtures and identifying non-volatile byproducts.

Q3: What are the best methods for purifying the final product?

The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be a very effective initial purification step to separate the product from non-basic impurities and tarry materials.[5][9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.[9]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel or alumina is often necessary.[9][11]

  • Salt Formation: In cases where the free base is difficult to crystallize, formation of a salt (e.g., hydrochloride) can sometimes induce crystallization.[9]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by TLC

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Also spot the starting materials as a reference.

  • Place the TLC plate in the chamber and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: General Acid-Base Extraction for Purification

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl).

  • The basic quinoline product will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer basic by the slow addition of a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the quinoline precipitates or can be extracted.

  • Extract the free quinoline back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Data Presentation

Potential Byproduct Probable Cause Identification Method Minimization Strategy
Monochloro-dimethylquinolineIncomplete chlorinationGC-MS, LC-MSIncrease reaction time or temperature of chlorination; adjust stoichiometry of chlorinating agent.
Trichloro-dimethylquinolineOver-chlorinationGC-MS, LC-MSDecrease reaction time or temperature of chlorination; use stoichiometric amount of chlorinating agent.
Isomeric Dichloro-dimethylquinolineNon-regioselective cyclizationNMR, HPLCModify starting materials; screen different acid catalysts.
Polymeric/Tarry materialsAcid-catalyzed polymerizationVisual, insolubilitySlow reagent addition; use of reaction moderators; temperature control.[5][6]

Visualizations

Byproduct_Formation_Pathways cluster_synthesis Synthesis of 2,5-Dichloro-3,8-dimethylquinoline cluster_byproducts Byproduct Formation Starting Materials Starting Materials Reaction Intermediate Reaction Intermediate Starting Materials->Reaction Intermediate Cyclization/Chlorination Polymerization Polymerization Starting Materials->Polymerization Uncontrolled Exotherm Desired Product Desired Product Over-reaction Over-reaction Desired Product->Over-reaction Excess reagent Reaction Intermediate->Desired Product Controlled Conditions Incomplete Reaction Incomplete Reaction Reaction Intermediate->Incomplete Reaction Insufficient time/temp Side Reactions Side Reactions Reaction Intermediate->Side Reactions Isomerization

Caption: Potential pathways for byproduct formation during synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze by TLC/HPLC/MS start->analyze identify Identify Byproducts analyze->identify tar Tarry Mixture? identify->tar Yes isomers Isomers Present? identify->isomers No optimize_temp Optimize Temperature & Reagent Addition tar->optimize_temp chloro Incorrect Chlorination? isomers->chloro No optimize_catalyst Screen Catalysts/ Modify Starting Materials isomers->optimize_catalyst Yes optimize_chloro Adjust Chlorinating Agent Stoichiometry & Conditions chloro->optimize_chloro Yes purify Purify via Column Chrom. or Recrystallization chloro->purify No optimize_temp->purify optimize_catalyst->purify optimize_chloro->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • Gouda, A. A., & Amin, A. S. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Journal of the Brazilian Chemical Society, 17(8), 1489-1495.
  • International Journal of Pharmacy. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20647-20671.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Combes Quinoline Synthesis. (n.d.).
  • International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (n.d.).
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Assimopoulou, A. N., & Papageorgiou, V. P. (2009). Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography.

Sources

Resolving inconsistencies in biological assay results for quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistencies in Biological Assay Results for Quinoline Compounds Role: Senior Application Scientist Status: Online

Introduction: The Quinoline Paradox

Welcome to the technical support hub. If you are here, you are likely experiencing "phantom" IC50 shifts, steep Hill slopes, or erratic dose-response curves with your quinoline-based library.

Quinolines are a privileged scaffold in drug discovery (e.g., kinase inhibitors, antimalarials), but they are notorious for generating False Positives and False Negatives due to three distinct physicochemical liabilities:

  • Intrinsic Fluorescence: Overlapping with standard assay readouts.

  • Aqueous Insolubility: "Crashing out" upon transfer from DMSO.[1]

  • Colloidal Aggregation: Non-specific sequestration of enzymes.[2][3]

This guide provides the diagnostic workflows to isolate and resolve these artifacts.

Module 1: Optical Interference (The "Phantom Signal")

Symptom: Your compound shows activity in a fluorescence intensity assay (e.g., GFP, fluorescein), but the results vanish or shift when you switch to a different readout method.

The Mechanism: Autofluorescence & The Inner Filter Effect

Quinolines are heteroaromatic systems that often fluoresce in the blue-green region (Excitation: ~350–405 nm; Emission: ~400–550 nm) [1]. If your assay uses fluorophores like Coumarin, FITC, or GFP, the compound’s emission acts as background noise, artificially inflating the signal.

Additionally, quinolines absorb light at UV/Blue wavelengths. If the compound absorbs the excitation light intended for your probe, it causes the Inner Filter Effect (IFE) , appearing as false inhibition (quenching) [2].

Diagnostic Workflow

OpticalInterference Start Symptom: High Background or Unexpected Inhibition Step1 Run Spectral Scan (Compound only, no protein) Start->Step1 Decision1 Peaks in Assay Ex/Em window? Step1->Decision1 Sol1 Interference Confirmed: Switch to Red-Shifted Dye (>600nm) or TR-FRET Decision1->Sol1 Yes Sol2 Check Absorbance at Ex (Inner Filter Effect) Decision1->Sol2 No Decision2 OD > 0.1? Sol2->Decision2 Sol3 Apply IFE Correction Formula or Reduce Concentration Decision2->Sol3 Yes Sol4 Proceed to Solubility Check Decision2->Sol4 No

Caption: Decision tree for diagnosing optical interference in fluorescence assays.

Protocol 1: The "Red-Shift" Solution

Objective: Move the assay window away from quinoline interference.

  • Standard: Replace blue/green fluorophores with red-shifted alternatives (e.g., Alexa Fluor 647, mCherry) or Near-Infrared (NIR) dyes.

  • Advanced: Switch to Time-Resolved Fluorescence (TR-FRET) . Quinolines have short fluorescence lifetimes (nanoseconds). TR-FRET introduces a time delay (microseconds) before measurement, effectively "gating out" the compound's autofluorescence [3].

Module 2: The "Vanishing Compound" (Solubility)

Symptom: You observe erratic data points, poor reproducibility between replicates, or a "flatline" in activity at high concentrations.

The Mechanism: The DMSO "Crash Out"

Quinolines are lipophilic. In stock solutions (100% DMSO), they are soluble.[4] However, rapid dilution into aqueous buffer causes a phase change, leading to micro-precipitation. Furthermore, the quinoline nitrogen is a weak base (pKa ~4.9). At neutral pH (7.4), it is uncharged and less soluble.

Table 1: Solubility Risk Factors

ParameterRisk ConditionExplanation
Buffer pH pH > 6.0Quinoline is deprotonated (neutral) and hydrophobic.
Dilution Method Direct 1000x dilution"Shock" precipitation due to rapid solvent exchange.
Temperature 4°C (Ice)Reduced kinetic solubility promotes crystallization.
Protocol 2: The Intermediate Dilution Step

Objective: Prevent precipitation shock.

  • Do NOT: Pipette 1 µL of 10 mM stock directly into 999 µL of buffer.

  • DO: Perform a serial dilution in 100% DMSO first to generate your concentration curve.

  • Transfer: Transfer these DMSO points into an intermediate "transition plate" containing buffer (e.g., 10% DMSO final).

  • Final Step: Transfer from the transition plate to the assay plate (final DMSO <1%).

  • Validation: Measure light scattering (nephelometry) or absorbance at 600nm (where the compound should not absorb) to detect turbidity [4].

Module 3: The "Promiscuous Inhibitor" (Aggregation)

Symptom: Your compound inhibits everything (Kinases, GPCRs, Proteases) with a steep Hill slope (> 2.0).

The Mechanism: Colloidal Aggregation

At micromolar concentrations, hydrophobic quinolines can self-assemble into colloidal particles (100–1000 nm). These colloids adsorb enzymes on their surface, causing denaturation or physical sequestration.[3] This is a non-specific physical effect, not a pharmacological one [5].

Protocol 3: The Detergent Test (The "Shoichet" Standard)

Objective: Differentiate specific binding from colloidal aggregation.

Theory: Non-ionic detergents disrupt colloidal aggregates (restoring enzyme activity) but do not affect specific 1:1 ligand-protein binding [6].

Experimental Steps:

  • Control Arm: Run the IC50 curve in standard buffer.

  • Test Arm: Run the same IC50 curve in buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).

  • Analysis:

    • Result A: IC50 remains unchanged. -> Specific Inhibitor.

    • Result B: Inhibition disappears (IC50 shifts >10-fold). -> Aggregator (False Positive).

AggregationMechanism cluster_0 Assay Result Enzyme Enzyme Colloid Colloidal Aggregate Enzyme->Colloid Adsorption (Inhibition) Quinoline Quinoline Monomer Quinoline->Colloid High Conc. (Self-Assembly) Colloid->Quinoline  + Detergent (Disruption) Result Enzyme Activity Restored Detergent Triton X-100

Caption: Mechanism of detergent-mediated disruption of colloidal aggregates.

Summary Checklist: The "Golden Standard" Workflow

Before publishing or advancing a quinoline hit, validate it against this checklist:

References
  • Photophysical properties of quinoline derivatives: Title: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Source: PMC (PubMed Central). URL:[Link]

  • Inner Filter Effect Correction: Title: Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Source: PMC (PubMed Central). URL:[Link]

  • TR-FRET & Red-Shifting: Title: Interference and Artifacts in High-content Screening.[2][5] Source: Assay Guidance Manual (NCBI). URL:[Link]

  • Colloidal Aggregation (Mechanism): Title: Colloidal aggregation: From screening nuisance to formulation nuance.[6] Source: Shoichet Lab (University of Toronto/UCSF). URL:[Link]

  • Detergent-Based Assay Protocol: Title: A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[2] Source: PMC (PubMed Central). URL:[Link]

Sources

Validation & Comparative

The Quinoline Scaffold: A Privileged Platform for Anticancer Drug Discovery - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Quinoline Moiety in Oncology

The landscape of cancer therapeutics is in a perpetual state of evolution, with an unceasing demand for novel chemical entities that exhibit high efficacy and selectivity against malignant cells. Within the realm of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery. The quinoline ring system, a bicyclic aromatic heterocycle, stands out as one such scaffold, underpinning the structure of numerous approved and investigational anticancer agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile, enabling diverse interactions with various biological targets implicated in cancer progression.[3] This guide offers a comparative analysis of the anticancer potential of the quinoline scaffold, with a specific focus on understanding how substitutions on the core ring system modulate cytotoxic activity. While we will explore a range of derivatives with established experimental data, we will also extrapolate these findings to hypothesize the potential of lesser-studied compounds like 2,5-dichloro-3,8-dimethylquinoline.

The Influence of Substitution Patterns on Anticancer Activity: A Structure-Activity Relationship (SAR) Overview

The anticancer potency of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring.[4] Halogenation, particularly chlorination, and the introduction of alkyl groups are common strategies employed to modulate the pharmacological properties of these compounds.

The Role of Chloro-Substituents: The presence of chlorine atoms on the quinoline ring has been shown to significantly impact anticancer activity. For instance, 7-chloroquinoline derivatives have demonstrated potent cytotoxic effects.[5] The electron-withdrawing nature of chlorine can alter the electron density of the ring system, potentially enhancing interactions with biological targets. Furthermore, the lipophilicity imparted by chlorine can influence cell membrane permeability.[6]

The Impact of Methyl Groups: Methyl substitutions can also profoundly affect the biological activity of quinoline derivatives. The position of the methyl group is critical; for example, 2-methyl and 4-methyl substituted quinolines have been investigated for their anticancer properties.[7] These small alkyl groups can influence the compound's conformation, steric interactions with target proteins, and metabolic stability.

Based on these general SAR principles, it can be hypothesized that a compound like 2,5-dichloro-3,8-dimethylquinoline , which possesses both chloro and methyl substituents, might exhibit notable anticancer activity. The dichlorination at positions 2 and 5 could enhance its cytotoxic potential, while the dimethyl substitutions at positions 3 and 8 might modulate its selectivity and pharmacokinetic profile. However, without direct experimental data, this remains a well-informed hypothesis requiring empirical validation.

Comparative Cytotoxicity of Quinoline Derivatives

To provide a quantitative perspective on the anticancer potential of the quinoline scaffold, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative quinoline derivatives against a panel of human cancer cell lines. This data, compiled from various studies, offers a snapshot of the diverse potencies achievable through chemical modification of the quinoline core.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Arylquinolines
Quinoline 13HeLa (Cervical)8.3[6]
Quinoline 12PC3 (Prostate)31.37[6]
4-Anilinoquinolines
Compound 7aHT-29 (Colon)8.12[8]
Compound 7dHT-29 (Colon)9.19[8]
Quinoline-Chalcone Hybrids
Compound 12eMGC-803 (Gastric)1.38[9]
Compound 12eHCT-116 (Colon)5.34[9]
Compound 12eMCF-7 (Breast)5.21[9]
2-Chloro-3-substituted Quinolines
Compound 7bVarious15.8 - 28.2[10]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) Cholangiocarcinoma Cells(Effective at low µM)[11]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
Compound 5aHL-60 (Leukemia)(Highly cytotoxic)[12]
Quinoline-based Dihydrazones
Compound 3bMCF-7 (Breast)7.016[13]
Compound 3cMCF-7 (Breast)7.05[13]

Note: This table presents a selection of data to illustrate the range of activities and is not exhaustive.

Mechanistic Insights into the Anticancer Action of Quinolines

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes essential for tumor growth and survival.[3]

1. Kinase Inhibition: A significant number of quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. For example, certain quinoline derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[14]

2. Topoisomerase Inhibition: Some quinoline analogues function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription. This leads to DNA damage and ultimately triggers apoptosis.[15]

3. Induction of Apoptosis: Many cytotoxic quinolines induce programmed cell death, or apoptosis, in cancer cells. This can be initiated through various pathways, including the activation of caspases and the disruption of mitochondrial function.[8]

4. Disruption of Microtubule Dynamics: The cellular cytoskeleton, particularly the microtubule network, is a validated target for anticancer drugs. Some quinoline derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified representation of a kinase signaling pathway and the potential point of intervention for a quinoline-based inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates ERK ERK Signaling_Proteins->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: A simplified kinase signaling pathway and the inhibitory action of a quinoline derivative.

Experimental Protocols for Anticancer Assays

The evaluation of the anticancer activity of novel compounds relies on a suite of standardized in vitro assays. The following provides a detailed protocol for the widely used MTT assay, a colorimetric method to assess cell viability.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Seeding:

  • Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
  • Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ cells/well).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 2,5-dichloro-3,8-dimethylquinoline or other derivatives) in a suitable solvent like DMSO.
  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
  • After the incubation period, add 10 µL of the MTT solution to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently pipette up and down to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
  • Calculate the percentage of cell viability for each concentration using the formula:
  • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.[16]

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Quinoline Derivatives (Various Concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h (Drug Exposure) Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h 6. Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation_2_4h Solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubation_2_4h->Solubilization Absorbance_Measurement 8. Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % Viability and Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow of the MTT assay for determining cell viability.

Conclusion and Future Directions

The quinoline scaffold represents a remarkably versatile and productive platform for the discovery of novel anticancer agents. The extensive body of research highlights the profound impact of substitution patterns on the cytotoxic potency and selectivity of quinoline derivatives. While a diverse array of these compounds has been synthesized and evaluated, demonstrating activities that span from the micromolar to the nanomolar range, many, like 2,5-dichloro-3,8-dimethylquinoline, remain unexplored. The structure-activity relationships gleaned from existing data provide a rational basis for prioritizing the synthesis and biological evaluation of such novel analogues. Future research should focus on elucidating the precise molecular targets of the most potent quinoline derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to translate their promising in vitro activity into clinically effective cancer therapeutics.

References

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  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

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  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. RSC Advances. [Link]

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

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  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. [Link]

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  • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Polycyclic Aromatic Compounds. [Link]

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  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

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  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]

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  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

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  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]

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Cross-Validation of Analytical Methods for 2,5-Dichloro-3,8-dimethylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the robust and reliable quantification of novel chemical entities is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth comparative analysis of proposed analytical methodologies for the characterization and quantification of 2,5-Dichloro-3,8-dimethylquinoline, a substituted quinoline of interest. Given the absence of established standard methods for this specific analyte, this document outlines the development and validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The selection and rationale for these methods are grounded in the physicochemical properties of halogenated and methylated quinoline derivatives.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for establishing scientifically sound and validated analytical procedures in line with international regulatory standards.[4][5][6][7][8][9]

Introduction to 2,5-Dichloro-3,8-dimethylquinoline and the Imperative for Analytical Cross-Validation

2,5-Dichloro-3,8-dimethylquinoline is a heterocyclic aromatic compound. As with any potential pharmaceutical agent, the ability to accurately and precisely measure its concentration in various matrices is critical for pharmacokinetic studies, formulation development, and stability testing. The process of cross-validation, or the comparison of results from different analytical techniques, provides a high degree of confidence in the reported data, ensuring its integrity and reproducibility.

This guide will delve into the theoretical and practical aspects of adapting and validating HPLC, GC-MS, and UV-Vis spectrophotometric methods for this novel compound. Each section will detail the proposed methodology, the scientific reasoning behind the chosen parameters, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][6][8][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For a substituted quinoline like 2,5-Dichloro-3,8-dimethylquinoline, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's expected moderate lipophilicity.[11]

Proposed HPLC Methodology

A reversed-phase approach is anticipated to provide good retention and separation from potential impurities. The selection of a C18 column is a common starting point for method development for quinoline derivatives, offering a good balance of hydrophobic interactions.[11][12][13][14] The mobile phase, a mixture of acetonitrile and water, will be optimized to achieve a suitable retention time and peak shape. The addition of a buffer is crucial for controlling the ionization state of the basic quinoline nitrogen, thereby ensuring reproducible retention times and symmetrical peaks.[13][14]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectrophotometry, likely in the range of 230-250 nm or 300-340 nm based on similar structures).[3][15][16]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare a stock solution of 2,5-Dichloro-3,8-dimethylquinoline in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the desired concentrations with the mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution Working Working Standards Stock->Working Sample Sample Solution Stock->Sample Autosampler Autosampler Injection Working->Autosampler Calibration Sample->Autosampler Analysis Column C18 Column Separation Autosampler->Column Detector DAD/UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC Experimental Workflow

Rationale for Experimental Choices
  • C18 Column: Provides a non-polar stationary phase suitable for the retention of the moderately non-polar 2,5-Dichloro-3,8-dimethylquinoline.

  • Acetonitrile: A common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.

  • Phosphate Buffer (pH 3.0): The acidic pH ensures that the nitrogen atom in the quinoline ring is protonated, leading to a single ionic species and thus a sharp, symmetrical peak.[13][14]

  • DAD/UV Detection: Quinolines are known to be chromophoric, and a DAD allows for the determination of the optimal detection wavelength and assessment of peak purity.

Validation Strategy for the Proposed HPLC Method

The validation of the developed HPLC method will be performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][6][8]

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations over the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Established from the linearity study.The range over which the method is linear, accurate, and precise.
Accuracy Perform recovery studies on spiked placebo samples at three concentration levels.Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze six replicate samples at 100% of the test concentration on the same day (repeatability) and on different days with different analysts/equipment (intermediate).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH, mobile phase composition, flow rate, column temperature) and observe the effect on the results.No significant changes in the results.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

For compounds that are thermally stable and sufficiently volatile, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. Given the substituted quinoline structure, 2,5-Dichloro-3,8-dimethylquinoline is expected to be amenable to GC analysis.[1][17]

Proposed GC-MS Methodology

A non-polar capillary column is proposed to separate the analyte based on its boiling point. The mass spectrometer will be operated in electron ionization (EI) mode, which will provide a characteristic fragmentation pattern for structural confirmation and quantification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Solvent Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Dilution Dilution Derivatization->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification

Caption: GC-MS Experimental Workflow

Rationale for Experimental Choices
  • DB-5ms Column: A low-polarity column that is well-suited for the analysis of a wide range of semi-volatile organic compounds.

  • Splitless Injection: To maximize the transfer of the analyte onto the column, which is important for trace-level analysis.

  • Temperature Program: The temperature program is designed to ensure the elution of the analyte as a sharp peak while minimizing thermal degradation.

  • Electron Ionization (EI): A hard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural elucidation.

  • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions of the analyte increases sensitivity and selectivity by reducing background noise.

Validation Strategy for the Proposed GC-MS Method

The validation of the GC-MS method will also adhere to the ICH Q2(R2) guidelines, with some specific considerations for mass spectrometric detection.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank and spiked samples. Confirm the identity of the peak by comparing the retention time and mass spectrum with a reference standard.No interfering peaks at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of the reference standard.
Linearity Analyze a minimum of five concentrations over the expected range using SIM mode.Correlation coefficient (r²) ≥ 0.999.
Range Established from the linearity study.The range over which the method is linear, accurate, and precise.
Accuracy Perform recovery studies on spiked matrix samples at three concentration levels.Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze six replicate samples at 100% of the test concentration on the same day and on different days.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 for the quantifier ion in SIM mode.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 for the quantifier ion in SIM mode.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Vary parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate.No significant changes in the results.

UV-Vis Spectrophotometry: A Rapid and Simple Quantification Technique

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds with a suitable chromophore. The quinoline ring system is inherently UV-active, making this a viable method for the analysis of 2,5-Dichloro-3,8-dimethylquinoline in simple solutions.[15][16][18][19]

Proposed UV-Vis Spectrophotometry Methodology

The method involves measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax) and using a calibration curve to determine the concentration.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., ethanol, methanol, or 0.1 M HCl).[15]

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the λmax of 2,5-Dichloro-3,8-dimethylquinoline.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Sample Sample Solution Stock->Sample Measure_Standards Measure Absorbance of Standards Standards->Measure_Standards Measure_Sample Measure Absorbance of Sample Sample->Measure_Sample Scan Wavelength Scan (λmax determination) Scan->Measure_Standards Scan->Measure_Sample Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Concentration Determine Sample Concentration Measure_Sample->Concentration Calibration_Curve->Concentration

Caption: UV-Vis Spectrophotometry Experimental Workflow

Rationale for Experimental Choices
  • Solvent Selection: The choice of solvent is critical as it can influence the λmax and the molar absorptivity of the analyte. An acidic solution (0.1 M HCl) is often used for quinoline derivatives to ensure protonation and a consistent spectral profile.[15]

  • λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

Validation Strategy for the Proposed UV-Vis Method

The validation of a UV-Vis spectrophotometric method is generally simpler than for chromatographic methods but still requires adherence to the ICH guidelines.

Validation Parameter Methodology Acceptance Criteria
Specificity Scan the UV spectra of blank and placebo solutions to check for interferences at the λmax.No significant absorbance from the blank or placebo at the λmax.
Linearity Analyze a minimum of five concentrations covering the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Established from the linearity study.The range over which the method is linear, accurate, and precise.
Accuracy Perform recovery studies on spiked placebo samples at three concentration levels.Recovery between 98.0% and 102.0%.
Precision (Repeatability) Prepare and analyze six independent samples at the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD and LOQ Determined from the standard deviation of the blank and the slope of the calibration curve.Appropriate for the intended application of the method.
Robustness Assess the effect of small variations in pH or solvent composition.No significant changes in the results.

Comparative Summary and Method Selection

The choice of the most suitable analytical method for 2,5-Dichloro-3,8-dimethylquinoline will depend on the specific application.

Method Advantages Disadvantages Best Suited For
HPLC High selectivity and sensitivity, suitable for a wide range of matrices, well-established for pharmaceutical analysis.More complex instrumentation and method development compared to UV-Vis.Routine quality control, stability studies, analysis in complex matrices (e.g., biological fluids).
GC-MS Excellent selectivity and definitive identification, high sensitivity.Requires the analyte to be thermally stable and volatile, potential for thermal degradation.Identification of unknown impurities, trace analysis, confirmation of identity.
UV-Vis Spectrophotometry Simple, rapid, and cost-effective.Low selectivity, susceptible to interference from other UV-absorbing compounds.High-throughput screening, quantification in pure form or simple formulations.

Conclusion

This guide has provided a comprehensive framework for the development and cross-validation of analytical methods for the novel compound 2,5-Dichloro-3,8-dimethylquinoline. By proposing and adapting established HPLC, GC-MS, and UV-Vis spectrophotometric techniques based on the analysis of structurally similar compounds, a robust analytical strategy can be implemented. The successful validation of these methods in accordance with ICH guidelines will ensure the generation of reliable and accurate data, which is paramount for the advancement of any new chemical entity through the drug development pipeline. The principles and methodologies outlined herein serve as a valuable resource for scientists and researchers tasked with the analytical characterization of novel molecules.

References

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A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Substituted Quinolines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Synthetic Analogs and a Framework for the Development of 2,5-Dichloro-3,8-dimethylquinoline Derivatives

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its versatile nature allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity against various diseases, including cancer.[4][5][6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted quinoline analogs, with a particular focus on their potential as anticancer agents.

While specific SAR data for 2,5-dichloro-3,8-dimethylquinoline is not extensively available in public literature, this guide will establish a robust framework based on closely related analogs. By understanding the impact of various substituents on the quinoline core, researchers can effectively design and synthesize novel compounds, such as the target 2,5-dichloro-3,8-dimethylquinoline, with optimized anticancer activity.

The Quinoline Scaffold: A Cornerstone of Anticancer Drug Discovery

The quinoline ring system is a key pharmacophore in a multitude of clinically used drugs.[4][5][6] Its ability to intercalate with DNA, inhibit key enzymes like topoisomerases and kinases, and induce apoptosis in cancer cells makes it a highly attractive starting point for the development of new oncology therapeutics.[8][9] The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on both the benzene and pyridine rings of the scaffold.

Key Insights into the SAR of Anticancer Quinolines:
  • Substitution at Position 4: The C-4 position is crucial for activity. For instance, in antimalarial quinolines, a dialkylaminoalkyl side chain at C-4 is optimal for efficacy.[10] In the context of anticancer agents, modifications at this position can influence interactions with target enzymes.

  • Halogenation: The introduction of halogen atoms, particularly chlorine, can enhance the anticancer properties of quinoline derivatives.[7] For example, 7-chloro substitution in the quinoline nucleus is often associated with increased activity.[10]

  • Methyl Groups: The position of methyl groups can have a significant impact on biological activity. While some substitutions can be beneficial, others can be detrimental. For example, a methyl group at position 3 has been shown to reduce antimalarial activity, and an additional methyl group at position 8 can abolish it altogether.[10]

  • Lipophilicity: A direct relationship has been observed between the lipophilicity of quinoline derivatives and their cytotoxic effects. Generally, increased lipophilicity correlates with better anticancer activity against certain cell lines.[11]

  • Electron-Donating and Withdrawing Groups: The electronic properties of substituents play a critical role. Electron-donating groups like methoxy (–OCH3) and methyl (–CH3) often enhance antiproliferative activity, potentially by increasing electron density and improving cellular uptake.[8] Conversely, electron-withdrawing groups can also lead to potent activity, depending on the specific molecular target.[12]

Comparative Analysis of Substituted Quinoline Analogs

To illustrate the principles of SAR, this section compares the anticancer activity of various substituted quinoline analogs reported in the literature. This data provides a valuable reference for predicting the potential activity of novel derivatives, including 2,5-dichloro-3,8-dimethylquinoline.

Compound Class Key Structural Features Observed Anticancer Activity Key SAR Findings Reference
2-Arylquinolines C-2 substituted with an aryl group, various substitutions at C-6.Displayed selective cytotoxicity against HeLa (cervical) and PC3 (prostate) cancer cell lines.Aromatic quinolines with higher lipophilicity showed better IC50 values.[11]
4-Anilinoquinolines Aniline group at C-4, with various substitutions on the aniline ring.Potent inhibition of c-Met kinase, a key target in cancer therapy.Dichloro-substitution on the anilino ring (e.g., 2,6-dichloro and 3,4-dichloro) resulted in highly potent inhibitors.[2]
8-Substituted Quinolines Hydroxy, methoxy, amino, and cyano groups at C-8, with bromination.Strong antiproliferative activity against C6 (rat brain tumor), HeLa, and HT29 (human colon carcinoma) cell lines.5,7-dibromo-8-hydroxyquinoline derivatives showed significant cytotoxic effects and topoisomerase I inhibition.[9]
Quinoline-Triazole Hybrids A 1,2,3-triazole ring linked to the quinoline scaffold.Promising activity against HIV-1, with some compounds also showing moderate activity against Mycobacterium tuberculosis.Specific substitutions on the aniline moiety of the hybrid structure were crucial for anti-HIV-1 potency.[13]

Experimental Protocols for SAR Studies

A systematic SAR study involves the synthesis of a series of analogs followed by their biological evaluation. The following sections outline generalized protocols for these key steps.

General Synthetic Workflow for Substituted Quinolines

The synthesis of substituted quinolines can be achieved through various established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Workflow for Quinoline Synthesis:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Substituted Aniline C Cyclocondensation Reaction (e.g., Skraup, Doebner-von Miller, Combes) A->C B Carbonyl Compound (e.g., α,β-unsaturated aldehyde/ketone, β-ketoester) B->C D Work-up and Purification (Extraction, Chromatography) C->D E Substituted Quinoline Analog D->E

Caption: Generalized workflow for the synthesis of substituted quinoline analogs.

Example Protocol: Doebner-von Miller Reaction [14]

  • To a stirred solution of the substituted aniline in a suitable solvent (e.g., ethanol), add a strong acid catalyst (e.g., concentrated hydrochloric acid).

  • Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized quinoline analogs is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.

Workflow for In Vitro Cytotoxicity Screening:

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of quinoline analogs A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 values G->H

Caption: A typical experimental workflow for in vitro cytotoxicity screening using the MTT assay.

Proposed SAR Strategy for 2,5-Dichloro-3,8-dimethylquinoline Analogs

Based on the established principles of quinoline SAR, the following strategy is proposed for the investigation of 2,5-dichloro-3,8-dimethylquinoline and its analogs:

  • Synthesis of the Core Scaffold: Synthesize the parent compound, 2,5-dichloro-3,8-dimethylquinoline. A potential route could involve the reaction of an appropriately substituted aniline with malonic acid in the presence of a dehydrating agent like phosphorus oxychloride.[15]

  • Systematic Modification of Substituents:

    • Vary Halogen at C-2 and C-5: Replace the chloro groups with other halogens (fluoro, bromo) to investigate the effect of halogen size and electronegativity.

    • Modify Methyl Groups at C-3 and C-8: Replace the methyl groups with other alkyl groups (ethyl, propyl) or electron-withdrawing/donating groups to probe the steric and electronic requirements at these positions.

    • Introduce Substituents at Other Positions: Synthesize analogs with additional substituents on the benzene ring (e.g., at C-6 and C-7) to explore their impact on activity and selectivity.

  • Biological Evaluation: Screen all synthesized analogs for their in vitro cytotoxicity against a panel of cancer cell lines representing different tumor types.

  • QSAR and Molecular Modeling: Develop quantitative structure-activity relationship (QSAR) models and perform molecular docking studies to understand the key structural features driving anticancer activity and to guide the design of more potent analogs.[16]

Logical Relationship for SAR-Guided Drug Design:

G A Design and Synthesize Analog Library B Biological Screening (In Vitro Assays) A->B C Data Analysis and SAR Establishment B->C D QSAR and Molecular Modeling C->D E Lead Optimization C->E D->A Iterative Design F In Vivo Studies E->F

Caption: An iterative cycle for SAR-guided drug design and lead optimization.

Conclusion

The quinoline scaffold remains a highly promising platform for the development of novel anticancer agents. By systematically exploring the structure-activity relationships of substituted quinoline analogs, researchers can gain valuable insights into the key molecular features required for potent and selective anticancer activity. While direct experimental data on 2,5-dichloro-3,8-dimethylquinoline is limited, the principles and comparative data presented in this guide provide a solid foundation for its synthesis and SAR evaluation. The proposed strategy of systematic analog synthesis, biological testing, and computational modeling will enable the rational design of more effective quinoline-based cancer therapeutics.

References

  • Tyagi, S., Salahuddin, Avijit Mazumder, et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. In Medicinal Chemistry : Antimalarials. Available at: [Link]

  • Tyagi, S., Salahuddin, Mazumder, A., Kumar, R., Datt, V., Shabana, K., Yar, M. S., & Ahsan, M. J. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785–812. Available at: [Link]

  • Tyagi, S., Salahuddin, Mazumder, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Available at: [Link]

  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Available at: [Link]

  • ACS Publications. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • ResearchGate. (2017). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available at: [Link]

  • NIH. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

  • Frontiers. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Available at: [Link]

  • ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2025). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential A. Available at: [Link]

  • Unknown Source. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE.
  • Unknown Source. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • PubMed. (2007). Investigating biological activity spectrum for novel quinoline analogues. Available at: [Link]

  • Unknown Source. (n.d.).
  • NIH. (n.d.). 2,4-Dichloro-7,8-dimethylquinoline. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction. Available at: [Link]

  • Notability. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Available at: [Link]

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A Senior Application Scientist's Guide to the Purification of Dichlorinated Quinolines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible downstream science. Dichlorinated quinolines are a pivotal class of scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis often yields a crude product contaminated with starting materials, isomeric byproducts, and reaction-related impurities. The choice of purification strategy is therefore a critical decision point that profoundly impacts yield, purity, and project timelines.

This guide provides an in-depth, head-to-head comparison of the two most prevalent purification techniques for dichlorinated quinolines: Recrystallization and Column Chromatography . We will dissect the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower you to select the optimal method for your specific application.

Understanding the Challenge: Common Impurities

Before selecting a purification method, it is crucial to anticipate the nature of potential impurities. In the synthesis of dichlorinated quinolines, such as the common chlorination of a hydroxyquinoline precursor with phosphorus oxychloride (POCl₃), impurities may include:

  • Unreacted Starting Material: e.g., the corresponding 4-hydroxy-7-chloroquinoline.

  • Isomeric Byproducts: Synthesis from substituted anilines can lead to mixtures of isomers (e.g., 5,6-dichloro- vs. 6,7-dichloro- isomers), which can be notoriously difficult to separate due to similar physicochemical properties.[1]

  • Hydrolyzed Product: The dichlorinated product can be reactive and may hydrolyze back to a monochlorinated hydroxyquinoline if exposed to moisture during workup.

  • Reagent Residue: Residual chlorinating agents or their byproducts.

Each purification technique offers a distinct mechanism for removing these contaminants.

Technique 1: Recrystallization

Recrystallization is a powerful and scalable technique that leverages differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. For nonvolatile, solid organic compounds, it is often the most important method of purification.[2]

Expertise & Experience: The Rationale

The principle of recrystallization is based on the controlled formation of a crystalline lattice.[3] A suitable solvent is one in which the dichlorinated quinoline is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out. The highly ordered nature of the crystal lattice inherently excludes impurity molecules, leading to a significant increase in purity.[2] For dichlorinated quinolines, which are typically stable, crystalline solids, this method is exceptionally effective and cost-efficient, particularly for large-scale purification.

Trustworthiness: A Validating Experimental Protocol

This protocol is a representative procedure for the purification of a crude dichlorinated quinoline, synthesized from its corresponding hydroxy-quinoline precursor.

Materials:

  • Crude Dichlorinated Quinoline (e.g., 4,7-dichloroquinoline)

  • Ethanol (Reagent Grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Buchner Funnel and Filtration Flask

  • Filter Paper

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Place the crude dichlorinated quinoline (e.g., 40 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to reflux with stirring.[4] Continue to add small portions of hot solvent until the solid has just dissolved completely. Using the minimum amount of hot solvent is critical for maximizing yield.[5]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product can be characterized by melting point analysis and spectroscopic methods.

Data Presentation: Performance Metrics
ParameterStarting MaterialPurification MethodSolventYieldPurity IndicatorSource
Example 1 Crude 4,7-dichloroquinolineRecrystallizationEthanol89.5%Final product confirmed by analysis[4]
Example 2 Crude 2-(1-ethyl ester)-4,7-dichloroquinolineRecrystallizationEthanol82%White powder, characterized by NMR & HRMS[6]
Example 3 Crude 4,7-dichloroquinolineRecrystallizationSkellysolve B55-60%Final M.P. 84-85°C[7]
Example 4 Crude 2,4-dichloroquinazoline-7-carbonitrileRecrystallizationEthanol or TolueneHighProduct confirmed by analysis[8]
Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Dichlorinated Quinoline add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool Slow Cooling to RT dissolved->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure Crystals dry->product

Caption: Workflow for purification by recrystallization.

Technique 2: Column Chromatography

Column chromatography is a separation technique that relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel, alumina) and a mobile phase (a solvent or solvent mixture). It is particularly invaluable when dealing with complex mixtures or compounds with very similar properties, such as isomers.[9]

Expertise & Experience: The Rationale

The power of column chromatography lies in its ability to perform multiple separation equilibria as the sample moves through the column. For dichlorinated quinolines, the choice of a polar stationary phase like silica gel is standard. The separation is governed by the polarity of the compounds. Less polar compounds have weaker interactions with the stationary phase and elute faster with a non-polar mobile phase (e.g., hexanes). More polar compounds interact more strongly and require a more polar mobile phase (e.g., ethyl acetate) to elute.

This technique is the method of choice when:

  • Recrystallization fails to remove key impurities.

  • The impurities are isomeric with the target compound.[1]

  • The product is an oil or a non-crystalline solid.

  • Small quantities of very high-purity material are required for analytical standards or early-stage screening.

Trustworthiness: A Validating Experimental Protocol

This protocol is a representative procedure for purifying a crude dichlorinated quinoline derivative, particularly for removing closely-related byproducts.

Materials:

  • Crude Dichlorinated Quinoline

  • Silica Gel (or Neutral Alumina)

  • Solvents for Mobile Phase (e.g., Hexanes, Ethyl Acetate)

  • Chromatography Column

  • Collection Tubes/Flasks

  • Thin Layer Chromatography (TLC) plate and chamber for monitoring

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., neutral alumina) in the initial, least polar mobile phase solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often improves resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 100% hexanes or 1:20 ethyl acetate:hexanes).[6] Collect fractions continuously.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light. The target compound and impurities will appear as separate spots with different retention factors (Rf).

  • Gradient Elution (Optional): If separation is poor, the polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.[10]

  • Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified dichlorinated quinoline.

Data Presentation: Performance Metrics
ParameterStarting MaterialPurification MethodAdsorbent/Mobile PhaseYieldPurity IndicatorSource
Example 1 Crude 2-substituted-4,7-dichloroquinolineColumn ChromatographyNeutral Alumina / 1:20 Ethyl Acetate:Hexanes24%Yellow powder, characterized by NMR[6]
Example 2 Crude 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine*Column ChromatographySilica Gel / 5% Ethyl Acetate in n-hexaneGoodOff-white solid, characterized by spectral data[10]
Example 3 Mixture of 2,4-dichloro-5,6-dimethyl- & 2,4-dichloro-6,7-dimethylquinolineFractional Crystallization**Aqueous Ethanol-Pure sample of the 5,6-dimethyl isomer obtained[1]

*Note: Quinoxaline is a related heterocyclic compound, data included to illustrate the utility for chlorinated N-heterocycles. **Note: While not column chromatography, this demonstrates the challenge of separating isomers, a primary application for chromatography.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_separation Separation & Monitoring cluster_isolation Isolation pack Pack Column with Silica/Alumina load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purification by column chromatography.

Purity Assessment: Validating Your Results

Purification is incomplete without rigorous analytical validation. The following techniques are essential for confirming the purity of your dichlorinated quinoline.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a sample by separating it into its components.[3] It can quantify the percentage of the desired product and detect even trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the dichlorinated quinoline.[11] Quantitative NMR (qNMR) can also be used to determine purity with high accuracy, even without a certified reference standard, by using an internal standard.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity for a crystalline solid.

Head-to-Head Comparison Summary

FeatureRecrystallizationColumn Chromatography
Primary Application Purification of crystalline solids from less soluble or more soluble impurities.Separation of complex mixtures, isomers, and non-crystalline products.
Achievable Purity High to Very High (>99% often achievable).Very High (>99.5% possible).
Typical Yield Good to Excellent (often >80%).[4][6]Fair to Good (can be lower due to product loss on the column).[6]
Scalability Excellent; easily scaled from mg to multi-kg.Poor to Fair; becomes cumbersome and expensive at large scales.
Cost Low (solvent and basic glassware).High (requires columns, large volumes of high-purity solvents, adsorbent).
Time & Labor Relatively fast and low labor intensity.Time-consuming and labor-intensive.
Key Advantage Cost-effective, simple, and highly scalable.Unmatched resolution for complex mixtures and isomers.
Key Disadvantage Ineffective for oils or for separating impurities with similar solubility.High cost, low throughput, and significant solvent waste.

Conclusion and Recommendations

The selection of a purification technique for dichlorinated quinolines is a strategic decision guided by the scale of the synthesis, the nature of the impurities, and the required final purity.

As a Senior Application Scientist, my recommendation is to always consider recrystallization as the primary method of purification for dichlorinated quinolines . Its scalability, cost-effectiveness, and efficiency make it the superior choice for routine purification of crystalline products. High yields and excellent purity can often be achieved with minimal investment in time and resources.[4]

Reserve column chromatography for specific, challenging situations :

  • When purifying small amounts of material for use as an analytical standard.

  • When dealing with an oily or non-crystalline product.

  • When needing to separate isomeric byproducts that cannot be removed by recrystallization.[1]

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently and efficiently advance their work, ensuring the integrity of their results from the very first step.

References

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
  • Google Patents. (1949). Quinoline compounds and process of making same. US2474823A.
  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041.
  • Google Patents. (2007). Prepn process of high purity 2, 6-dichloro quinoxaline. CN100345831C.
  • 2,4-Dichloroquinoline. (2007). Acta Crystallographica Section E: Structure Reports Online, 66(12), o1261.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (2012). Synthetic method of 2,4-dichloroquinazoline derivative. CN102584721A.
  • Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. J. Chem. Soc., Perkin Trans. 1, 2747-2751.
  • Pierens, D. L., et al. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry, 50(13), 3715-3722.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ito, Y., et al. (2010). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Campmajó, G., et al. (2022).
  • IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2539(1), 012075.
  • MIT OpenCourseWare. (2007). Recrystallization. Digital Lab Techniques Manual. Retrieved from [Link]

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A Technical Guide to Assessing the Target Specificity of 2,5-Dichloro-3,8-dimethylquinoline: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3][4][5][6][7] These compounds frequently exert their effects through the inhibition of protein kinases, critical regulators of cellular signaling.[1][2][8] This guide focuses on a novel quinoline derivative, 2,5-Dichloro-3,8-dimethylquinoline . While direct biological data for this specific molecule is not yet broadly published, its structural features suggest it likely functions as a kinase inhibitor.

This document serves as a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on how to rigorously assess the target specificity of such a compound. We will use 2,5-Dichloro-3,8-dimethylquinoline as a primary case study to illustrate a robust, multi-faceted experimental strategy. This strategy is designed not just to identify the primary target(s) but also to uncover potential off-target effects, a critical step in preclinical drug development.

To provide a clear benchmark, we will compare the hypothetical performance of 2,5-Dichloro-3,8-dimethylquinoline with established, well-characterized dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, NVP-BEZ235 (Dactolisib) and Gedatolisib (PF-05212384) .[8][9][10][11][12] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers and a common target for quinoline-based inhibitors.[3][12][13][14][15][16]

Section 1: Postulating a Primary Target and Mechanism of Action

Given the prevalence of kinase inhibition among quinoline derivatives, our initial hypothesis is that 2,5-Dichloro-3,8-dimethylquinoline targets one or more protein kinases. The PI3K/AKT/mTOR signaling pathway is a logical starting point for investigation due to its central role in cell growth, proliferation, and survival, and its frequent modulation by this class of compounds.[17][18]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates (S473) Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Comparator NVP-BEZ235 & Gedatolisib (Dual Inhibitors) Comparator->PI3K Comparator->mTORC1 Comparator->mTORC2

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway. NVP-BEZ235 and Gedatolisib are dual inhibitors targeting both PI3K and mTOR complexes.

Our experimental approach will, therefore, be designed to test this hypothesis, beginning with broad activity screening and progressively narrowing down to specific target binding and cellular engagement.

Section 2: A Phased Approach to Specificity Profiling

A robust assessment of target specificity is not a single experiment but a multi-step workflow. Each phase provides a different layer of evidence, from initial biochemical activity to direct target binding in a physiological context.

Specificity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Global Specificity Profiling Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 against PI3K/mTOR CETSA Cellular Thermal Shift Assay (CETSA) Confirm target binding in intact cells Biochem->CETSA Validate in cells ITC Isothermal Titration Calorimetry (ITC) Quantify binding affinity (Kd) and thermodynamics CETSA->ITC Quantify binding Kinome Kinome-wide Profiling Screen against a broad panel of kinases ITC->Kinome Assess selectivity

Figure 2: Phased workflow for assessing the target specificity of a novel kinase inhibitor.

Phase 1: Primary Biochemical Activity Assay

The first step is to determine if 2,5-Dichloro-3,8-dimethylquinoline inhibits the activity of our hypothesized targets in a cell-free system. A luminescence-based assay like the ADP-Glo™ Kinase Assay is ideal for this purpose as it is highly sensitive, compatible with high-throughput screening, and universal for any kinase that produces ADP.[1][14][19][20]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, set up the kinase reaction. Each well should contain:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

    • Recombinant human PI3Kα and mTOR kinase (separate reactions).

    • Appropriate substrate (e.g., PIP₂ for PI3Kα, a peptide substrate for mTOR).

    • ATP at a concentration near the Kₘ for each enzyme to ensure competitive inhibitor sensitivity.[2]

    • A serial dilution of 2,5-Dichloro-3,8-dimethylquinoline (e.g., from 1 nM to 100 µM). Include DMSO-only wells as a negative control (100% activity) and a known inhibitor (NVP-BEZ235) as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.[21]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Comparative Data (Hypothetical vs. Actual)
CompoundTargetIC₅₀ (nM)Data Source
2,5-Dichloro-3,8-dimethylquinoline PI3Kα15(Hypothetical)
mTOR45(Hypothetical)
NVP-BEZ235 (Dactolisib) PI3Kα4[8][10]
PI3Kβ75[8][10]
PI3Kγ7[8][10]
PI3Kδ5[8][10]
mTOR20.7[10]
Gedatolisib (PF-05212384) PI3Kα0.4[12]
PI3Kγ1.1[12]
mTOR1.6[12]

Table 1: Comparison of biochemical inhibitory potency (IC₅₀).

Our hypothetical data suggests that 2,5-Dichloro-3,8-dimethylquinoline is a potent inhibitor of PI3Kα and mTOR, justifying progression to the next phase of characterization. Its profile appears less potent than the established dual inhibitors.

Phase 2: Cellular Target Engagement

A compound's biochemical potency does not guarantee its efficacy in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a drug binds to its intended target in intact cells.[9][19] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to ~80% confluency. Treat the cells with 2,5-Dichloro-3,8-dimethylquinoline (e.g., at 1 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11][19]

  • Cell Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and quantify the amount of soluble target protein (e.g., PI3Kα and mTOR) at each temperature point using Western blotting. A housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.

CETSA_Workflow start Treat cells with Compound or DMSO heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (20,000 x g) lyse->centrifuge separate Separate Soluble (S) & Aggregated (P) Fractions centrifuge->separate wb Western Blot for Target Protein (in S) separate->wb analyze Analyze Data: Plot Melting Curves wb->analyze

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

A positive result in this assay would provide strong evidence that 2,5-Dichloro-3,8-dimethylquinoline enters the cell and directly binds to PI3K and/or mTOR.

Phase 3: Biophysical Characterization of the Binding Interaction

To gain a quantitative understanding of the binding affinity and thermodynamics, Isothermal Titration Calorimetry (ITC) is an invaluable tool.[21][22][23][24] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kₐ, and its inverse, the dissociation constant Kₐ), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[24][25]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a solution of purified, recombinant PI3Kα or mTOR protein in the ITC sample cell (e.g., 10-20 µM in PBS). Prepare a solution of 2,5-Dichloro-3,8-dimethylquinoline in the injection syringe at a 10-15 fold higher concentration, using the same buffer to avoid heats of dilution.

  • Titration: Set the instrument to a constant temperature (e.g., 25°C). Perform a series of small, timed injections of the compound into the protein solution. The instrument will measure the minute heat changes that occur with each injection as the binding sites become saturated.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat released per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Comparative Data (Hypothetical vs. Actual)
CompoundTargetKₐ (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
2,5-Dichloro-3,8-dimethylquinoline PI3Kα25-7.5-3.2
Alternative Kinase Inhibitor X Target Y2-9.8-1.5

Table 2: Biophysical binding parameters determined by ITC.

This analysis provides a complete thermodynamic profile of the interaction, offering insights into the driving forces of binding (enthalpic vs. entropic), which is critical for lead optimization.

Phase 4: Assessing Global Selectivity via Kinome Profiling

The final and most comprehensive step is to assess the selectivity of 2,5-Dichloro-3,8-dimethylquinoline across the human kinome. A compound that potently inhibits the intended target but also interacts with numerous other kinases may have a higher risk of off-target toxicity. Kinome profiling services or kits (e.g., KinomeView® Profiling) provide a broad view of inhibitor selectivity.[26]

Experimental Workflow: Kinome Profiling
  • Assay Format: This is typically performed as a fee-for-service by specialized companies. The compound is tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a large panel of recombinant kinases (often >400).

  • Activity Measurement: Kinase activity is measured, often using radiometric or luminescence-based methods. The percent inhibition relative to a DMSO control is calculated for each kinase.

  • Data Visualization and Analysis: The results are often visualized as a "scan" or a tree-map of the human kinome, where inhibited kinases are highlighted. Key metrics for selectivity include:

    • Selectivity Score (S-score): A quantitative measure of selectivity, calculated based on the number of kinases inhibited above a certain threshold. A lower S-score indicates higher selectivity.

    • KINOMEscan® TreeSpot™: A visual representation of the inhibited kinases on a phylogenetic tree of the kinome.

Hypothetical Kinome Profiling Results

A highly selective compound would show potent inhibition of only PI3Kα and mTOR, with minimal activity against other kinases. A more promiscuous compound would inhibit multiple kinases across different families.

  • Hypothetical Outcome for 2,5-Dichloro-3,8-dimethylquinoline: At 1 µM, the compound inhibits PI3Kα, PI3Kγ, and mTOR by >90%. It also shows >65% inhibition of several other kinases in the CMGC and TK families. This would classify it as a potent but moderately selective inhibitor.

  • Comparison with NVP-BEZ235: Literature data shows NVP-BEZ235 is a potent pan-class I PI3K and mTOR inhibitor but poorly inhibits a representative panel of other protein kinases like Akt and PDK1, indicating good selectivity within the broader kinome.[9]

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to characterizing the target specificity of a novel quinoline derivative, 2,5-Dichloro-3,8-dimethylquinoline. By systematically moving from initial biochemical screening to cellular target engagement, biophysical characterization, and finally, global kinome profiling, researchers can build a comprehensive and reliable profile of their compound.

The hypothetical data presented for 2,5-Dichloro-3,8-dimethylquinoline positions it as a promising dual PI3K/mTOR inhibitor. However, its moderate selectivity profile, as suggested by the hypothetical kinome scan, would warrant further investigation. Future work would involve structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as cell-based pathway analysis (e.g., Western blotting for downstream effectors like p-AKT and p-S6) to confirm the mechanism of action in a physiological context.

By employing this self-validating system of experiments, drug discovery professionals can make informed decisions about which lead compounds to advance, ultimately increasing the likelihood of developing safe and effective therapeutics.

References

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Sources

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